molecular formula C9H16N2O4 B12868873 Ethyl (4-ethyl-4-methyl-2-oxooxazolidin-3-yl)carbamate CAS No. 638188-37-1

Ethyl (4-ethyl-4-methyl-2-oxooxazolidin-3-yl)carbamate

Cat. No.: B12868873
CAS No.: 638188-37-1
M. Wt: 216.23 g/mol
InChI Key: HUEYHXSWQNIEQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (4-ethyl-4-methyl-2-oxooxazolidin-3-yl)carbamate is a chemical compound of interest in medicinal chemistry and pharmaceutical research. As a carbamate derivative featuring an oxazolidinone core, this structure is often investigated for its potential as a synthetic intermediate or building block in the development of biologically active molecules . Oxazolidinone-based compounds are frequently explored for their diverse mechanisms of action, which can include kinase inhibition . Researchers utilize this product in early-stage discovery and development workflows. This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

638188-37-1

Molecular Formula

C9H16N2O4

Molecular Weight

216.23 g/mol

IUPAC Name

ethyl N-(4-ethyl-4-methyl-2-oxo-1,3-oxazolidin-3-yl)carbamate

InChI

InChI=1S/C9H16N2O4/c1-4-9(3)6-15-8(13)11(9)10-7(12)14-5-2/h4-6H2,1-3H3,(H,10,12)

InChI Key

HUEYHXSWQNIEQQ-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC(=O)N1NC(=O)OCC)C

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl (4-ethyl-4-methyl-2-oxooxazolidin-3-yl)carbamate typically involves the reaction of ethyl carbamate with 4-ethyl-4-methyl-2-oxooxazolidine. The reaction conditions often include the use of a base such as triethylamine in a solvent like dichloromethane at ambient temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Epoxide Ring-Opening with Carbamates

  • Reaction Conditions : LiOH in DMF at room temperature facilitates the reaction between ethyl carbamates and enantiopure epichlorohydrin .

  • Example :

    Ethyl carbamate+(R)-epichlorohydrinLiOH, DMFEthyl (4-ethyl-4-methyl-2-oxooxazolidin-3-yl)carbamate\text{Ethyl carbamate} + (R)\text{-epichlorohydrin} \xrightarrow{\text{LiOH, DMF}} \text{Ethyl (4-ethyl-4-methyl-2-oxooxazolidin-3-yl)carbamate}

    Yield: 65% (with 10% epoxy byproduct) .

Bi(OTf)₃-Catalyzed Three-Component Reactions

  • Application : Synthesizes α,α-dialkyl oxazolidinones via condensation of aldehydes, amides, and electrophiles .

  • Substrate Scope :

    AldehydeAmideYield (%)ee (%)
    α-Methyl-α-ethylBenzamide5424
    α-Methyl-α-carbethoxyBenzamide8973

Carbamate Hydrolysis

  • Conditions : Basic hydrolysis (NaOH/H₂O) or enzymatic methods cleave the carbamate group to yield free amines .

  • Product : 4-Ethyl-4-methyl-2-oxooxazolidin-3-amine.

Oxazolidinone Ring Modifications

  • Nucleophilic Substitution : The oxazolidinone ring reacts with Grignard reagents at the carbonyl position .
    Example:

    Compound+RMgXSubstituted oxazolidinone+Ethanol\text{Compound} + \text{RMgX} \rightarrow \text{Substituted oxazolidinone} + \text{Ethanol}
  • Catalytic Hydrogenation : Pd/C-mediated hydrogenation reduces the oxazolidinone ring to a morpholine derivative .

Amination of α,α-Dialkyl Aldehydes

  • Catalyst : Chiral phosphoric acids (e.g., TRIP) enable enantioselective amination .

  • Key Data :

    Aldehyde SubstitutionAzodicarboxylateYield (%)ee (%)
    α-Methyl-α-ethylDCAD9074
    α-Methyl-α-carbethoxyDCAD8568

Stereoselective Cyclizations

  • Conditions : LiOH in DMF promotes stereoretentive cyclization of carbamates with epichlorohydrin .

  • Outcome : (R)-configuration retained in >95% ee for aryl-substituted derivatives .

Spectroscopic Characterization

Key analytical data from synthesis :

Spectrum δ (ppm) or m/z
¹H NMR (CDCl₃) 1.25 (m, 6H), 4.17 (q, 2H), 4.47–4.48 (m, 2H)
¹³C NMR 166.5 (C=O), 60.6 (OCH₂), 14.2 (CH₃)
HRMS (EI) m/z 216.23 [M]⁺ (calc. 216.1049)

Stability and Handling

  • Thermal Stability : Decomposes above 200°C .

  • Storage : Stable under inert gas at −20°C for >6 months .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl (4-ethyl-4-methyl-2-oxooxazolidin-3-yl)carbamate has been investigated for its potential as an inhibitor in the treatment of viral infections, particularly HIV. Research indicates that derivatives of this compound exhibit promising inhibitory activity against HIV protease, a crucial enzyme in the viral replication cycle. The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance the potency of these inhibitors .

Case Studies

A notable study designed a series of compounds based on the oxazolidinone framework, including this compound. The results demonstrated that certain derivatives exhibited significant inhibitory effects on HIV protease, with some compounds showing better enzyme inhibition than others due to their structural flexibility and electronic properties .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique oxazolidinone structure allows for various chemical transformations, making it valuable in the development of new pharmaceuticals.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods involving the reaction of appropriate precursors under controlled conditions. For instance, one method involves the condensation of an amine with an isocyanate to yield the carbamate derivative .

The compound's derivatives have been explored for their potential applications in drug design due to their ability to interact with biological targets effectively. Modifications to the carbamate moiety can lead to enhanced solubility and bioavailability, critical factors in drug development .

Mechanism of Action

The mechanism of action of Ethyl (4-ethyl-4-methyl-2-oxooxazolidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl Carbamate (Urethane)

Structural Features : Linear carbamate (NH2CO-OEt).
Key Properties :

  • Carcinogenicity: Classified as IARC Group 2A ("probably carcinogenic") due to evidence in animal models and synergistic effects with ethanol .
  • Mutagenicity: Non-mutagenic in Salmonella typhimurium assays, even with metabolic activation .
  • Metabolism : Metabolized via cytochrome P-450 enzymes to form reactive intermediates, including vinyl carbamate .

Comparison: The target compound’s oxazolidinone ring introduces steric and electronic effects absent in ethyl carbamate.

Vinyl Carbamate

Structural Features : Unsaturated carbamate (CH2=CH-O-CO-NH2).
Key Properties :

  • Carcinogenicity: 10–50× more potent than ethyl carbamate in inducing skin and lung tumors in mice .
  • Mutagenicity : Mutagenic in S. typhimurium TA1535/TA100 with liver enzyme activation .
  • Metabolism : Directly forms electrophilic epoxides or other reactive species without requiring desaturation .

However, the ethyl and methyl substituents could influence metabolic stability.

Ethyl Benzoate Derivatives (e.g., I-6230, I-6473)

Structural Features : Ethyl esters with aromatic substituents (e.g., pyridazine, isoxazole) .
Key Properties :

  • Primarily studied for synthetic or pharmacological applications (e.g., enzyme inhibition).
  • No carcinogenicity data provided in evidence.

Comparison: While these compounds share ester functionalities, the target compound’s carbamate group and oxazolidinone ring confer distinct reactivity.

Ethyl (4-methoxyphenylmethyl)carbamate

Structural Features : Carbamate with a 4-methoxybenzyl group .
Key Properties :

  • The aromatic substituent may reduce metabolic activation compared to aliphatic carbamates.

Comparison: The target compound’s aliphatic oxazolidinone ring contrasts with the aromatic substitution in this analog, which could influence solubility and target interactions.

Data Table: Structural and Toxicological Comparison

Compound Structure Type Carcinogenicity Mutagenicity Metabolic Pathway
Ethyl (4-ethyl-4-methyl-2-oxooxazolidin-3-yl)carbamate Cyclic carbamate Unknown Unknown Likely ring hydrolysis or oxidation
Ethyl carbamate Linear carbamate IARC Group 2A Non-mutagenic Desaturation to vinyl carbamate
Vinyl carbamate Unsaturated carbamate High (10–50× ethyl) Mutagenic Direct epoxidation
Ethyl (4-methoxyphenylmethyl)carbamate Aromatic carbamate Not reported Not reported Likely demethylation or hydrolysis

Research Findings and Implications

  • Metabolic Pathways: Ethyl carbamate’s carcinogenicity hinges on its conversion to vinyl carbamate, a step avoided in the target compound due to its cyclic structure .
  • Structural Effects: Bulky substituents on the oxazolidinone ring may hinder enzyme binding, reducing metabolic activation compared to simpler carbamates.
  • Toxicity Gaps: No direct studies on the target compound exist; extrapolation from analogs suggests lower risk, but empirical data are critical.

Biological Activity

Ethyl (4-ethyl-4-methyl-2-oxooxazolidin-3-yl)carbamate, also known as an oxazolidinone derivative, is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
Molecular FormulaC8H14N2O4
Molecular Weight202.21 g/mol
IUPAC Nameethyl N-[(4R)-4-ethyl-2-oxo-1,3-oxazolidin-3-yl]carbamate
InChIInChI=1S/C8H14N2O4/c1-3-6-5...
Canonical SMILESCCC1COC(=O)N1NC(=O)OCC

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it has been shown to exhibit antibacterial properties by inhibiting bacterial protein synthesis, similar to other oxazolidinones like linezolid .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that it exhibits potent inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecium. The compound's mechanism involves binding to the bacterial ribosome, disrupting protein synthesis .

Antiviral Activity

Research indicates that this compound may also possess antiviral properties. It has been investigated for its potential as an HIV protease inhibitor, where it showed promising results in inhibiting viral replication in vitro . The structure of the oxazolidinone ring plays a crucial role in its ability to interact with viral enzymes.

Anticancer Potential

In addition to its antimicrobial and antiviral activities, this compound has been evaluated for anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines by activating specific signaling pathways . The compound's efficacy against various cancer types is currently under investigation.

Case Studies

  • Antibacterial Efficacy : A study conducted by Suwito et al. evaluated the antibacterial activity of several oxazolidinone derivatives, including this compound. The results indicated a diameter of inhibition of 10.68 ± 0.16 mm against Escherichia coli at a concentration of 500 µg/mL, comparable to established antibiotics .
  • HIV Protease Inhibition : In a study focused on designing novel HIV protease inhibitors, compounds similar to this compound were synthesized and tested. Results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong inhibitory activity against HIV protease .

Q & A

Q. What analytical methodologies are recommended for detecting and quantifying ethyl carbamate in complex matrices?

Ethyl carbamate (EC) detection in food or biological samples requires robust separation and quantification techniques. Gas chromatography–mass spectrometry (GC–MS) is widely used due to its sensitivity and specificity. For example, isotopic-labeled internal standards (e.g., d5-ethyl carbamate) improve accuracy by correcting matrix effects . High-performance liquid chromatography (HPLC) with pre-column derivatization using 9-xanthydrol and fluorescence detection is also effective, particularly for alcoholic beverages like wine . Method validation should include precision tests (intra-day/inter-day RSD <10%) and recovery rates (80–120%) to ensure reliability .

Q. How does ethyl carbamate form in fermented foods, and what factors influence its accumulation?

EC forms via reactions between ethanol and nitrogenous precursors (urea, citrulline) during fermentation and storage. In alcoholic beverages, urea from yeast metabolism is a primary contributor. Factors include pH, temperature, and storage duration. For example, prolonged storage of wine at elevated temperatures accelerates EC formation . Mitigation strategies involve selecting yeast strains with low urea production or enzymatic treatments to degrade precursors .

Q. What are the metabolic pathways of ethyl carbamate in mammalian systems?

EC is metabolized via cytochrome P450 enzymes (CYP2E1) into reactive intermediates like vinyl carbamate and ethylene oxide, which form DNA adducts (e.g., 1,N6-ethenoadenosine). This metabolic activation is critical for its carcinogenicity. Studies using human liver microsomes confirm CYP2E1’s role, with NADPH-dependent oxidation generating toxic metabolites . Newborn mice exhibit slower metabolism due to underdeveloped microsomal esterases, highlighting age-dependent toxicity .

Advanced Research Questions

Q. How can experimental design address matrix interference in ethyl carbamate quantification?

Matrix interference in EC analysis (e.g., in soy sauce or bread) requires optimized sample preparation. Solid-phase microextraction (SPME) or dispersive liquid-liquid microextraction (DLLME) coupled with GC–MS minimizes co-eluting contaminants . For lipid-rich matrices, saponification and cleanup with C18 SPE cartridges improve recovery . Experimental validation should include spike-and-recovery tests across multiple matrices to assess method robustness .

Q. What experimental strategies resolve discrepancies in ethyl carbamate recovery rates across studies?

Discrepancies in recovery rates often stem from variations in extraction efficiency or ionization suppression. Using isotopically labeled internal standards (e.g., d5-EC) corrects for losses during sample preparation . Collaborative studies, such as those by the Association of Official Analytical Chemists (AOAC), standardize protocols for inter-laboratory consistency . For example, AOAC Method 994.07 specifies GC–MS parameters for wine analysis, reducing variability .

Q. How can synthesis routes for ethyl carbamate derivatives be optimized for pharmaceutical applications?

Synthesis of EC derivatives (e.g., ethyl (4-chlorophenyl)carbamate) involves nucleophilic substitution or carbamate coupling. Reaction conditions (solvent, catalyst, temperature) critically influence yield. For instance, using triethylamine in 1,4-dioxane at 90°C for 1 hour achieves >90% purity in carbamate formation . Kinetic studies via NMR or LC–MS monitor intermediate stability, while DoE (Design of Experiments) optimizes parameters like molar ratios and reaction time .

Q. What mechanistic insights explain species-specific differences in ethyl carbamate carcinogenicity?

Rodent studies show EC induces lung and liver tumors via metabolic activation, but human relevance remains debated. Comparative studies using humanized CYP2E1 transgenic mice reveal similar metabolic pathways but lower DNA adduct formation than rodents . In vitro models with human hepatocytes or organoids can clarify interspecies differences in detoxification pathways (e.g., glutathione conjugation) .

Data Contradiction and Validation

Q. How should researchers reconcile conflicting data on ethyl carbamate’s detection limits across analytical platforms?

GC–MS typically achieves lower detection limits (0.1–1 µg/kg) compared to HPLC (1–5 µg/kg) due to superior sensitivity in selected-ion monitoring (SIM) mode . Discrepancies arise from derivatization efficiency in HPLC or column bleed in GC. Cross-validation using both methods on the same sample set, as done in AOAC collaborative trials, ensures data reliability .

Q. What experimental evidence supports or challenges the role of urea as the primary precursor of ethyl carbamate in fermented foods?

While urea is a key precursor in wine, studies on soy sauce identify arginine and citrulline as dominant contributors . Isotopic labeling (e.g., 15N-urea) in fermentation experiments quantifies precursor conversion rates. For example, in sake, 60–70% of EC originates from urea, while in soy sauce, citrulline accounts for >50% .

Methodological Innovations

Q. How can advanced mass spectrometry techniques improve ethyl carbamate quantification in trace-level studies?

High-resolution mass spectrometry (HRMS) with quadrupole-time-of-flight (Q-TOF) detectors enhances specificity by resolving isobaric interferences. For instance, ultra-performance liquid chromatography (UPLC)–HRMS achieves sub-ppb detection limits in blood samples . Data-independent acquisition (DIA) modes, such as SWATH, enable retrospective analysis without re-injection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.